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Compound of Interest

Compound Name: Sodium thiocarbonate

Cat. No.: B8280282 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core historical methods for the

synthesis of sodium thiocarbonate (Na₂CS₃). Sodium thiocarbonate and its derivatives

have found applications in various fields, including as analytical reagents, in the synthesis of

other organosulfur compounds, and in mineral processing. This document details the

fundamental chemical principles, experimental protocols, and quantitative data associated with

its historical preparation.

Core Synthesis Principle: The Reaction of Carbon
Disulfide with a Sulfide Source
The primary and most historically significant method for synthesizing sodium thiocarbonate
involves the reaction of carbon disulfide (CS₂) with a sodium sulfide source. The most common

sources have been sodium sulfide (Na₂S) and sodium hydrosulfide (NaSH).

The fundamental reaction is as follows:

Na₂S + CS₂ → Na₂CS₃

When sodium hydrosulfide is used, the reaction proceeds with the evolution of hydrogen sulfide

gas:

2 NaSH + CS₂ → Na₂CS₃ + H₂S[1]
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While the stoichiometry of this reaction appears straightforward, historical methods have varied

significantly in terms of reaction conditions, solvents, and purification techniques to optimize

yield and purity.

Key Historical Synthesis Methodologies
Several distinct approaches to the synthesis of sodium thiocarbonate have been documented

in scientific literature and patents. These methods primarily differ in the choice of solvent and

the techniques used to drive the reaction to completion and isolate the product.

2.1. Aqueous Synthesis

One of the most direct methods involves the reaction of sodium sulfide and carbon disulfide in

an aqueous solution.

General Protocol: A solution of sodium sulfide in water is prepared, to which carbon disulfide

is added. The mixture is then agitated until the reaction is complete. In some variations, an

alkali such as sodium hydroxide is added to adjust the pH to above 8.0, which is reported to

help drive the reaction to completion and neutralize any sodium acid sulfide present.[2] The

resulting product is an aqueous solution of sodium thiocarbonate.

Challenges: A significant drawback of the aqueous method is the difficulty in isolating pure,

solid sodium thiocarbonate. The compound is highly soluble in water, hygroscopic, and can

decompose upon heating, making evaporation of the water problematic.[3]

2.2. Alcoholic and Mixed-Solvent Synthesis

To circumvent the challenges of isolating the product from an aqueous solution, historical

methods have employed alcohols or mixed-solvent systems.

Ethanol as a Solvent: Anhydrous ethanol has been used as a reaction medium. While

sodium thiocarbonate is soluble in alcohol, the solubility is generally less than in water, and

the product can sometimes be precipitated by the addition of a non-polar solvent like ether.

[3] However, this can lead to the formation of difficult-to-crystallize oils.[3]

Hexane-Alcohol Mixtures: A patented method describes the use of a liquid medium

comprising a mixture of hexane and a lower alkyl alcohol (e.g., ethanol).[3] This approach
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aimed to provide a reaction environment where the reactants could interact effectively while

minimizing the solubility of the final product, thus facilitating its isolation. Experiments

showed that reacting sodium sulfide with carbon disulfide in hexane alone resulted in very

low conversion (less than 10%), highlighting the need for a more polar co-solvent to facilitate

the reaction.[3]

2.3. Modern Variations: Wet Ball Milling

While not strictly a "historical" method in the same vein as the others, a more recent

development that builds upon the fundamental reaction is the use of wet ball milling. This

technique facilitates a homogenous reaction between solid sodium sulfide and liquid carbon

disulfide in a slurry medium like 1,2-dimethoxyethane (DME).[4] This method can lead to the

complete conversion of sulfides into trithiocarbonates.[4]

Quantitative Data from Historical Synthesis Methods
The following table summarizes the quantitative data extracted from various historical and

notable synthesis methods for sodium thiocarbonate.
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Method

Reactants

& Molar

Ratio

Solvent/M

edium

Temperatu

re

Reaction

Time

Yield/Prod

uct

Concentra

tion

Reference

Aqueous

Synthesis

with pH

Adjustment

Sodium

sulphide

hydrate,

molecular

excess of

carbon

bisulphide

Water 35°C 24 hours

55.85% by

weight

Na₂CS₃

solution

[2]

Aqueous

Synthesis

for

Mercaptoet

hylamine

HCl

Carbon

disulfide,

sodium

sulfide

solution

(Molar

ratio:

1:1.05-1:1)

Water 40-45°C 2-3 hours

45%-50%

Na₂CS₃

solution

[5]

Synthesis

in Hexane-

Alcohol

Mixture

Carbon

disulfide,

sodium

sulfide

97-70%

Hexane, 3-

30% lower

alkyl

alcohol

Not

specified

Not

specified

Not

specified
[3]

Reaction in

Hexane

(Control)

Powdered

technical

sodium

sulfide,

carbon

disulfide

Hexane 21-29°C 2 hours

< 5%

conversion

to sodium

trithiocarbo

nate

[3]
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Reaction

without

Solvent

(Control)

Technical

sodium

sulfide,

liquid CS₂

(1:2.2 mole

ratio)

None 25-26°C 7.5 hours

< 10%

conversion

to sodium

trithiocarbo

nate

[3]

Wet Ball

Milling

Sodium

sulfide

(Na₂S),

excess

carbon

disulfide

(CS₂) (1:3

mole ratio)

1,2-

dimethoxye

thane

(DME)

Not

specified

(400 rpm

milling)

24 hours

Complete

conversion

of sulfides

[4]

Aqueous

Synthesis

for

Carboxyme

thyl

Derivative

0.14 mol

carbon

disulfide,

0.05 mol

sodium

sulfide

Water 38°C 60 minutes
Not

specified
[6]

Detailed Experimental Protocols
4.1. Protocol for Aqueous Synthesis with pH Adjustment (Based on US Patent 2,221,796)[2]

A mixture of 600 grams of carbon bisulphide, 300 grams of distilled water, and 234 grams of

a commercial sodium sulphide hydrate flake were mixed together in a glass-lined reactor

equipped with a reflux condenser.

The mixture was agitated at a temperature just below the reflux temperature.

Sodium hydroxide was added to the partially reacted mixture in an amount sufficient to adjust

the pH to above 8.0.

Agitation was continued at 35°C for 24 hours.
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After the reaction, the excess carbon bisulphide was layered off.

The resulting aqueous solution was filtered through asbestos to yield a solution of sodium
thiocarbonate.

4.2. Protocol for Synthesis in an Aqueous Medium (Based on Chinese Patent CN109574893A)

[5]

In a 3000ml enamel reaction kettle, 200kg of carbon disulfide and 600kg of a 35%

concentration sodium sulfide solution were added.

Stirring was initiated at 60 rpm, and the mixture was slowly heated to reflux.

The reaction temperature was controlled at 40-45°C.

The reaction was allowed to proceed for 2.5 hours to obtain the sodium thiocarbonate
solution.

4.3. Protocol for Wet Ball Milling Synthesis (Based on OSTI Report)[4]

Commercial sodium sulfide powder was refined using zirconia grinding media in a zirconia

milling container at 400 rpm for 24 hours (with intervals of 30 min milling followed by 30 min

resting).

The refined Na₂S powder and carbon disulfide (CS₂) were transferred to a PTFE bottle in a

1:3 mole ratio.

15 mL of 1,2-dimethoxyethane (DME) was added as a slurry medium, along with zirconia

ceramic balls as the grinding media.

The mixture was subjected to wet ball milling.

After milling, the solvent and surplus CS₂ were dried out to collect the orange-red colored

powder of Na₂CS₃.

Visualizing the Synthesis Workflow
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The following diagrams illustrate the logical relationships in the historical synthesis of sodium
thiocarbonate.

Starting MaterialsSolvent/Medium

reactant solvent process product Carbon Disulfide (CS₂)

Reaction in Vessel Wet Ball Milling

Sodium Sulfide (Na₂S)Sodium Hydrosulfide (NaSH)

 (alternative)

Water Alcohol (e.g., Ethanol) Hexane-Alcohol Mixture DME

Aqueous Na₂CS₃ Solution

Solid Na₂CS₃

Isolation/Purification
(e.g., Filtration, Evaporation)
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Click to download full resolution via product page

Caption: General workflow for sodium thiocarbonate synthesis.

Pathway 1: From Sodium Sulfide Pathway 2: From Sodium Hydrosulfide

reactant condition process product byproduct Na₂S

Aqueous Reaction

CS₂

Na₂CS₃ (aq)

2 NaSH

Reaction

CS₂

Na₂CS₃ H₂S

Click to download full resolution via product page

Caption: Key chemical pathways for sodium thiocarbonate synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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